O-Methylfagaronine
Description
O-Methylfagaronine is a quaternary benzo[c]phenanthridine alkaloid, structurally characterized by a polyaromatic nucleus with an iminium bond (N⁺=C) and methoxy substituents . While early studies highlighted its role in binding nucleic acids, its pharmacological profile differs from related alkaloids like sanguinarine and chelerythrine, which exhibit stronger antibacterial and antifungal properties .
Properties
Molecular Formula |
C22H22NO4+ |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium |
InChI |
InChI=1S/C22H22NO4/c1-23-12-14-9-19(25-3)20(26-4)10-16(14)15-7-6-13-8-18(24-2)21(27-5)11-17(13)22(15)23/h6-12H,1-5H3/q+1 |
InChI Key |
XBPUQLWKZKQIEP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)OC)OC)OC |
Synonyms |
NSC 166720 NSC-166720 O-methyl-fagaronine O-methylfagaronine O-methylfagaronine chloride O-methylfagaronine iodide, hydrate O-methylfagaronine methyl sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The benzo[c]phenanthridine alkaloids share a common polycyclic aromatic framework but differ in substituents and charge distribution:
Mechanistic Differences
The iminium bond is critical for enzyme inhibition. For example:
- Methoxidine and Ethoxidine (synthetic analogs of this compound) inhibit HIV-1 reverse transcriptase (RT) at picomolar levels (IC₅₀: 2.8 pM and 2.4 pM, respectively), whereas Hydroxidine (lacking an electrophilic iminium bond) is inactive .
- This compound itself shows inconsistent RT inhibition across studies. While suggests it lacks activity, notes inhibitory effects against RNA tumor virus reverse transcriptase, highlighting context-dependent variability .
Antitumor and Antiviral Activity
Enzyme Inhibition and Mutagenicity
- This compound and related benzo[c]phenanthridines show low mutagenicity compared to aromatic hydrocarbons like 7,12-dimethylbenz[a]anthracene, making them safer candidates for therapeutic development .
- RT inhibition depends on base-pair composition of nucleic acid substrates. For instance, this compound binds GC-rich DNA but fails to inhibit RT in such contexts, suggesting geometric constraints in enzyme-substrate interactions .
Mechanistic Insights: Role of the Iminium Bond
- Electrophilicity : The iminium bond’s susceptibility to nucleophilic attack determines enzyme inhibition. Compounds with low π-electron density at C-6 (e.g., this compound, Ethoxidine) exhibit enhanced reactivity at this site, facilitating covalent adduct formation with RT .
- Orientation Effects : Molecular modeling indicates that the spatial arrangement of the benzo[c]phenanthridine within DNA base pairs influences inhibitory potency. For example, ethoxidine’s ethoxy group may optimize positioning for RT interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
